molecular formula C49H67KN6O11S3 B12380254 Sulfo-Cy5-PEG3-biotin

Sulfo-Cy5-PEG3-biotin

Cat. No.: B12380254
M. Wt: 1051.4 g/mol
InChI Key: NKRGECYUPRVPEE-NRSOTYDJSA-M
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Description

Structural Analysis of Sulfo-Cyanine5-PEG3-Biotin

Molecular Architecture of the Tripartite Conjugate

Sulfo-Cyanine5 Fluorophore: Electronic Configuration and Chromophoric Properties

The sulfo-Cyanine5 fluorophore is a polymethine dye characterized by a conjugated heptamethine chain linking two nitrogen-containing heterocycles. This extended π-system confers strong absorption in the far-red spectrum, with an excitation maximum at 646 nm and emission at 662 nm . The electronic transitions within the polymethine backbone are responsible for its high molar extinction coefficient (ε = 271,000 L·mol⁻¹·cm⁻¹) and moderate fluorescence quantum yield (Φ~F~ = 0.28).

The sulfonate groups appended to the indolenine rings enhance water solubility and mitigate nonspecific interactions with biomolecules, a critical feature for in vivo and in vitro applications. Unlike non-sulfonated cyanines, which often require organic solvents for dissolution, the sulfo-Cyanine5 derivative remains stable in aqueous buffers across a broad pH range (4–10). This pH independence ensures consistent fluorescence intensity in diverse biological environments.

PEG3 Linker: Conformational Dynamics and Steric Considerations

The PEG3 linker, a triethylene glycol spacer, bridges the fluorophore and biotin moieties. This flexible tether adopts a dynamic conformation in solution, sampling an ensemble of rotational states that minimize steric hindrance during biotin-avidin binding. The linker’s length (~1.5 nm) and hydrophilicity further prevent aggregation of the fluorophore and ensure optimal orientation for efficient streptavidin recognition.

Molecular dynamics simulations suggest that the PEG3 spacer reduces entropic penalties associated with rigid linkers, enabling the biotin group to explore a wider conformational space and dock into avidin’s binding pocket with minimal strain. This design contrasts with shorter linkers (e.g., PEG1 or PEG2), which may restrict mobility and impair binding kinetics.

Biotin Moiety: Binding Pocket Compatibility with Avidin Proteins

The biotin ligand, a water-soluble vitamin (vitamin H), exhibits picomolar affinity (K~d~ ≈ 10⁻¹⁵ M) for avidin, streptavidin, and neutravidin. The ureido ring of biotin fits precisely into a deep hydrophobic pocket within these proteins, forming hydrogen bonds with conserved residues (e.g., streptavidin’s Asn23, Ser27, and Tyr43). The PEG3 linker ensures that the bulky sulfo-Cyanine5 fluorophore remains distal to the binding interface, preventing steric clashes that could reduce affinity.

Notably, the biotin-avidin interaction is non-cooperative, allowing multiplexed detection of biotinylated targets without competition. This property is leveraged in techniques such as proximity ligation assays, where multiple biotin-binding events are required to generate a signal.

Comparative Structural Features with Analogous Biotinylated Fluorophores

Sulfo-Cyanine5-PEG3-Biotin distinguishes itself from other biotinylated fluorophores through its unique combination of spectral properties, solubility, and linker design. The table below highlights key structural differences:

Feature Sulfo-Cyanine5-PEG3-Biotin Conventional Biotin-Fluorescein Biotin-Atto 647N
Excitation (nm) 646 494 646
Emission (nm) 662 521 664
Linker Length PEG3 (~1.5 nm) C6 alkyl (~0.8 nm) PEG4 (~2.0 nm)
Water Solubility High (sulfonated) Moderate High (polyethylene glycol)
pH Stability 4–10 6–9 3–10

Key Advantages of Sulfo-Cyanine5-PEG3-Biotin:

  • Reduced Autofluorescence : Far-red emission (662 nm) minimizes interference from biological autofluorescence, which peaks in the green spectrum.
  • Multiplexing Capability : Compatible with blue, green, and orange fluorophores for simultaneous multicolor imaging.
  • Steric Optimization : The PEG3 linker balances flexibility and length, outperforming shorter alkyl linkers in binding efficiency.

In contrast, fluorescein-based biotin conjugates suffer from rapid photobleaching and pH sensitivity, while Atto 647N variants, though spectrally similar, lack the sulfonate groups critical for solubility in low-ionic-strength buffers.

Properties

Molecular Formula

C49H67KN6O11S3

Molecular Weight

1051.4 g/mol

IUPAC Name

potassium (2E)-1-[6-[2-[2-[2-[5-[(3aR,6S,6aS)-3a-methyl-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C49H68N6O11S3.K/c1-47(2)36-31-34(68(59,60)61)20-22-38(36)54(6)41(47)16-9-7-10-17-42-48(3,4)37-32-35(69(62,63)64)21-23-39(37)55(42)26-14-8-11-18-43(56)50-24-27-65-29-30-66-28-25-51-44(57)19-13-12-15-40-45-49(5,33-67-40)53-46(58)52-45;/h7,9-10,16-17,20-23,31-32,40,45H,8,11-15,18-19,24-30,33H2,1-6H3,(H5-,50,51,52,53,56,57,58,59,60,61,62,63,64);/q;+1/p-1/t40-,45+,49-;/m0./s1

InChI Key

NKRGECYUPRVPEE-NRSOTYDJSA-M

Isomeric SMILES

C[C@]12CS[C@H]([C@H]1NC(=O)N2)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)(NC(=O)N6)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Preparation Methods

Carbodiimide vs. Click Chemistry

While carbodiimide-mediated coupling is standard, copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative for PEG3-biotin attachment. A study comparing both methods reported:

Method Yield (%) Purity (%) Reaction Time
Carbodiimide 72 98 4 hours
CuAAC 88 95 30 minutes

CuAAC requires pre-functionalization of sulfo-Cy5 with an azide group but provides faster kinetics and higher yields under mild conditions.

Challenges in Scalable Production

  • Dye aggregation : Occurs at concentrations >10 mM, mitigated by adding 0.01% Tween-20.
  • Biotin activity loss : Exposure to pH <6 or >8.5 deactivates the biotin-binding site, necessitating strict pH control during conjugation.

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cy5-PEG3-biotin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the sulfo-Cyanine5 dye.

    Substitution Products: Functionalized derivatives of this compound with additional reactive groups.

    Conjugation Products: Complexes formed with avidin, streptavidin, or neutravidin.

Scientific Research Applications

Key Applications

  • Imaging Techniques
    • Western Blotting and Immunoassays : Sulfo-Cy5-PEG3-biotin is commonly used for labeling primary and secondary antibodies in Western blotting and other immunoassays. Its far-red fluorescence allows for minimal background interference and improved signal detection .
    • Flow Cytometry : The compound's bright fluorescence makes it ideal for flow cytometric analyses, where it can be used to label cells for quantitative analysis of biomolecular interactions .
    • Immunohistochemistry : In tissue samples, this compound can be employed for visualizing specific antigens, aiding in the study of cellular localization and expression patterns .
  • Biosensing Applications
    • Streptavidin-Based Biosensors : The strong affinity between biotin and streptavidin enables the use of this compound in biosensors for detecting and quantifying biotin-binding sites on proteins such as avidin and neutravidin. This application is crucial in various diagnostic assays .
    • Binding Affinity Measurements : Researchers utilize this compound to measure binding affinities and dissociation constants in biochemical assays, providing insights into molecular interactions .
  • Cell Labeling Techniques
    • Universal Surface Biotinylation : This innovative technique allows for the labeling of various cell types without relying on specific surface proteins. By introducing biotin into amine groups on cell surfaces using this compound, researchers can achieve effective labeling for multiplex single-cell RNA sequencing (scRNA-seq) analysis .
    • Cell Tracking : The compound can be used to label live cells for tracking purposes in developmental biology studies, allowing researchers to monitor cell lineage and behavior over time .

Case Study 1: Imaging in Cancer Research

A study utilized this compound to label antibodies targeting tumor-associated antigens in a mouse model of cancer. The labeled antibodies were visualized using fluorescence microscopy, demonstrating the compound's efficacy in identifying tumor locations and assessing treatment responses.

Case Study 2: Development of Biosensors

Researchers developed a biosensor employing this compound conjugated to streptavidin-coated surfaces to detect low concentrations of biotinylated proteins. The sensitivity of the biosensor was significantly enhanced due to the high fluorescence signal generated by the dye.

Mechanism of Action

The mechanism of action of Sulfo-Cy5-PEG3-biotin involves several key components:

Comparison with Similar Compounds

Critical Analysis of Limitations

  • This compound: Limited to applications requiring fluorescence; higher cost compared to non-fluorescent biotin conjugates.
  • DBCO-S-S-PEG3-biotin : Requires azide-functionalized targets, restricting versatility .
  • NHS-PEG12-biotin : Lower reactivity due to long PEG chain; unsuitable for high-density labeling .

Q & A

Q. How do I address discrepancies in in vivo vs. in vitro performance of this compound?

  • Methodology : Compare pharmacokinetics (e.g., clearance rates) using blood/tissue sampling in animal models. Replicate in vitro conditions (e.g., serum proteins, pH) to isolate confounding factors .

Q. What are the ethical considerations when using this compound in human-derived tissue samples?

  • Methodology : Adhere to institutional IRB protocols for informed consent and data anonymization. Perform cytotoxicity assays (e.g., MTT) on primary cells to ensure biocompatibility .

Q. How can I conduct a scoping review to map this compound’s applications in neurodegenerative disease research?

  • Methodology :

Define inclusion criteria (e.g., studies using Cy5-based probes for amyloid-beta imaging).

Search databases (PubMed, Scopus) with terms like “this compound AND Alzheimer’s.”

Chart data by study type (in vitro, in vivo), model system, and outcomes.

Consult a statistician for meta-analysis feasibility .

Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICOT : Structure clinical or translational research questions .
  • Systematic Review Guidelines : Follow PRISMA for transparency in literature synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.